5-Bromo-6-fluoroisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H4BrFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and fluorination of isoquinoline derivatives, followed by the introduction of a cyano group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
5-Bromo-6-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoroisoquinoline
- 6-Fluoroisoquinoline-1-carbonitrile
- 5-Bromoisoquinoline-1-carbonitrile
Uniqueness
5-Bromo-6-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H4BrFN2 |
---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
5-bromo-6-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-10-7-3-4-14-9(5-13)6(7)1-2-8(10)12/h1-4H |
InChI Key |
CNBFGBLETREMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.